N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-9(13)12-7(3)10-6(2)11-8(4)14-10/h5,7H,1H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNYBHZOZTEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Dimethyl Groups: The 2,4-dimethyl substitution on the thiazole ring can be achieved by using appropriate methylating agents during the synthesis.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of the Amide Bond: The final step involves the reaction of the thiazole derivative with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s thiazole ring is known for its biological activity. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The biological activity of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is primarily due to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide and related compounds:
*Calculated based on formula C₁₀H₁₅N₃OS.
†Estimated from similar structures.
Key Structural Differences and Implications
Thiazole Substitution Patterns: The 2,4-dimethyl substitution in the target compound increases steric hindrance and lipophilicity compared to mono-methylated analogs (e.g., 4-methylthiazole in ). This may enhance membrane permeability but reduce solubility in aqueous media .
Linker and Terminal Groups: The ethyl-propenamide linker in the target compound contrasts with the quinoline-carboxamide in Compound 32 (). The α,β-unsaturated system in propenamide may confer electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites . Pyrimidin-2-amine derivatives () utilize a planar aromatic system for π-π stacking, whereas pyrrolidine/pyrazole linkers () introduce conformational flexibility .
Biological Activity Trends: Compound 32 (), a GLUT1 inhibitor, demonstrates that 2,4-dimethylthiazole derivatives can target metabolic transporters. Thiazole-triazole acetamides () show structural diversity in substituents, suggesting that the target compound’s activity could be optimized by modifying the terminal amide group .
Q & A
Q. What are the standard synthetic routes for N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the functionalization of the 2,4-dimethylthiazole core. Key steps include:
Thiazole alkylation : Reacting 2,4-dimethylthiazole with ethyl bromoacetate under basic conditions (e.g., NaH in THF) to introduce the ethyl side chain.
Amide coupling : Using prop-2-enoyl chloride with the alkylated thiazole intermediate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to form the acrylamide group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Optimization Tips :
- Solvent choice (DMF or ethanol) improves solubility of intermediates .
- Temperature control (<5°C during coupling) minimizes side reactions like acrylamide polymerization .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C | 75–80 | >90% |
| Coupling | Triethylamine, DCM, 0°C | 65–70 | 85–90% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm the acrylamide moiety (δ 6.2–6.4 ppm for vinyl protons) and thiazole ring (δ 2.3–2.5 ppm for methyl groups) .
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles, particularly the planarity of the thiazole-acrylamide system .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C10H13N3OS, calculated 223.08 g/mol).
Q. Critical Considerations :
- Crystallization in ethanol/water mixtures yields diffraction-quality crystals .
- Synchrotron radiation improves resolution for electron density mapping of the thiazole ring .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity. For example, the acrylamide group’s electron-deficient double bond (LUMO = -1.8 eV) suggests nucleophilic attack susceptibility .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The thiazole ring shows π-π stacking with tyrosine residues (binding energy ≈ -8.2 kcal/mol) .
Q. Table 2: DFT Parameters for Key Bonds
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=S (thiazole) | 1.68 | 92.3 |
| C=C (acrylamide) | 1.34 | 121.4 |
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell viability)?
Methodological Answer:
Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo assay) with cell-based viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
Structure-Activity Relationship (SAR) Studies : Modify the acrylamide or thiazole substituents to isolate contributing moieties. For example, replacing the 4-methyl group with hydrogen reduces potency by 50%, indicating steric effects .
Metabolic Stability Testing : LC-MS/MS quantifies compound degradation in microsomal assays, addressing false negatives due to rapid metabolism .
Case Study : Contradictory IC50 values (enzyme: 10 nM vs. cell: 1 µM) were resolved by identifying efflux pump-mediated resistance, confirmed via ABCB1 knockout cell lines .
Q. How does the electronic configuration of the thiazole-acrylamide system influence its reactivity in click chemistry or Michael addition reactions?
Methodological Answer:
- Click Chemistry : The electron-deficient acrylamide acts as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction rates (k ≈ 0.15 M⁻¹s⁻¹) correlate with DFT-calculated LUMO localization .
- Michael Addition : Thiol nucleophiles (e.g., glutathione) attack the β-carbon of acrylamide, monitored via UV-Vis (λ = 260 nm). Steric hindrance from the 2,4-dimethylthiazole slows reactivity (t1/2 = 12 h vs. 2 h for unsubstituted analogs) .
Q. Table 3: Reactivity Comparison
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Half-Life (h) |
|---|---|---|
| CuAAC | 0.15 | 3.2 |
| Michael Addition | 0.08 | 12.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
